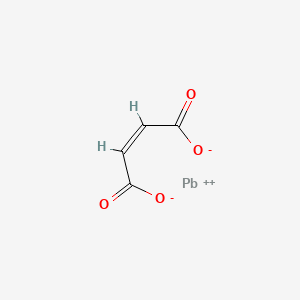
Lead(II) maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(II) maleate is an inorganic compound with the chemical formula Pb(C4H2O4) It is a lead salt of maleic acid, where lead is in the +2 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead(II) maleate can be synthesized through the reaction of lead(II) acetate with maleic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{Pb(CH3COO)2} + \text{C4H4O4} \rightarrow \text{Pb(C4H2O4)} + 2 \text{CH3COOH} ] The reaction is carried out under controlled conditions, often at room temperature, to ensure the complete formation of the this compound precipitate .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of lead(II) nitrate and maleic acid. The reaction is similar to the laboratory synthesis but is scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Lead(II) maleate undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) in the presence of strong oxidizing agents.
Reduction: Lead(II) can be reduced to metallic lead using reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions where the maleate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as chloride, nitrate, or sulfate ions.
Major Products Formed:
Oxidation: Lead(IV) compounds such as lead dioxide (PbO2).
Reduction: Metallic lead (Pb).
Substitution: Lead salts with different anions, such as lead(II) chloride (PbCl2) or lead(II) sulfate (PbSO4)
Applications De Recherche Scientifique
Lead(II) maleate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Environmental Science: Employed in the removal of heavy metals from wastewater through adsorption processes.
Materials Science: Investigated for its structural properties and potential use in the development of new materials with unique characteristics.
Mécanisme D'action
The mechanism of action of lead(II) maleate involves its interaction with various molecular targets. In environmental applications, this compound acts as an adsorbent, binding to heavy metal ions through coordination bonds. The maleate ligand provides multiple coordination sites, enhancing the compound’s ability to capture and immobilize lead ions from aqueous solutions .
Comparaison Avec Des Composés Similaires
Lead(II) acetate (Pb(CH3COO)2): Used in similar applications but has different solubility and reactivity properties.
Lead(II) nitrate (Pb(NO3)2): Commonly used in industrial processes and has distinct chemical behavior compared to lead(II) maleate.
Lead(II) chloride (PbCl2): Another lead salt with different solubility and reactivity characteristics.
Uniqueness of this compound: this compound is unique due to its specific coordination environment provided by the maleate ligand. This coordination enhances its stability and reactivity in various applications, making it a valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
17406-54-1 |
|---|---|
Formule moléculaire |
C4H2O4Pb |
Poids moléculaire |
321 g/mol |
Nom IUPAC |
(Z)-but-2-enedioate;lead(2+) |
InChI |
InChI=1S/C4H4O4.Pb/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
Clé InChI |
JJWLMSCSLRJSAN-ODZAUARKSA-L |
SMILES isomérique |
C(=C\C(=O)[O-])\C(=O)[O-].[Pb+2] |
SMILES canonique |
C(=CC(=O)[O-])C(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


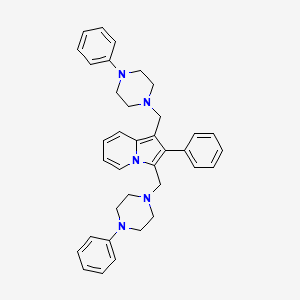
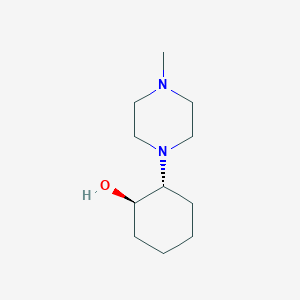

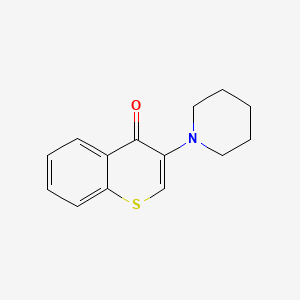
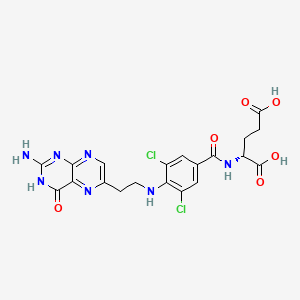
![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
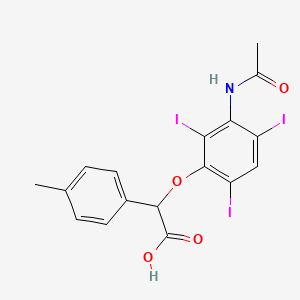
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
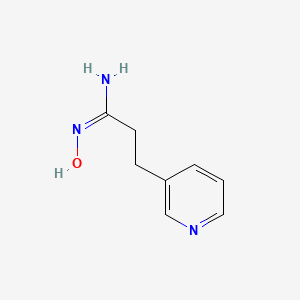
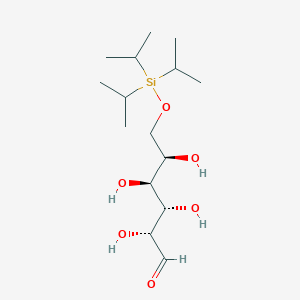
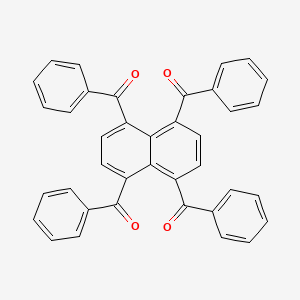
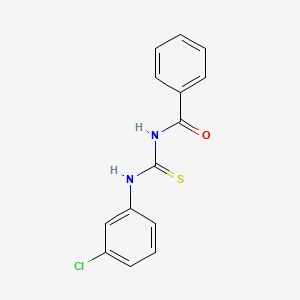
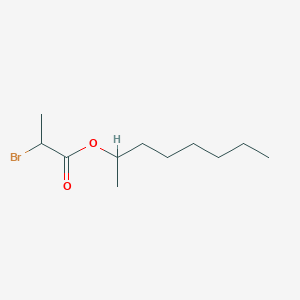
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
